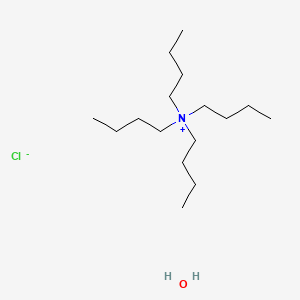

Tetrabutylammonium chloride hydrate

Description

Tetrabutylammonium chloride hydrate (TBAC hydrate, (C₄H₉)₄NCl·xH₂O) is an ionic semiclathrate hydrate with applications in thermal energy storage, gas storage, and catalysis. It forms a crystalline structure where water molecules create cages (clathrates) that encapsulate TBAC ions. Key properties include:

- Equilibrium temperature: 15.1°C (288.25 K) at atmospheric pressure .

- Dissociation enthalpy: 156 kJ/mol .

- Thermal conductivity: ~0.40 W·m⁻¹·K⁻¹, comparable to TBAB hydrate .

- Hydration number: ~30 water molecules per TBAC ion .

TBAC hydrate is hygroscopic and requires storage under argon to prevent deliquescence . Its phase change properties make it suitable for cooling systems (e.g., air conditioning) operating near 288 K .

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium chloride hydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water .

Industrial Production Methods

In industrial settings, this compound is produced by reacting tetrabutylammonium bromide with a chloride source. This method is preferred because tetrabutylammonium bromide is less hygroscopic than the chloride .

Chemical Reactions Analysis

Phase Transfer Catalysis (PTC)

TBAC hydrate facilitates reactions between immiscible phases (aqueous and organic) by transferring ionic reactants into organic media.

Key Reactions:

-

Nucleophilic Substitution :

TBAC hydrate enables alkylation of 2-fluorophenylacetonitrile with 2-bromopropane under biphasic conditions (50% NaOH(aq)/ether). The reaction proceeds at 90–95°C, yielding 2-fluoro-α-(1-methylethyl)benzeneacetonitrile .Example :

-

Heck Coupling :

TBAC hydrate enhances palladium-catalyzed cross-coupling of aryl halides with alkenes in aqueous DMF. For instance, 4-{2-[(E)-2-methoxyethenyl]-2,3-dihydro-1-benzofuran-5-yl}benzonitrile was synthesized at 60°C with a 55% yield .

Chlorination Reactions

TBAC hydrate serves as a chloride source in radical-mediated C–H chlorination.

Reaction Mechanism:

A tandem sequence involving:

-

N–H Chlorination : Mediated by (diacetoxyiodo)benzene (DIB) and TBAC hydrate.

-

Radical Chlorine Transfer : Photoinitiated Cl· transfer to δ-C(sp³)–H bonds .

Example : δ-Chlorination of carboxamides :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzamide derivatives | δ-Chloro derivatives | 60–85 | DIB, TBAC, hv, 25°C |

Decomposition Pathways

Under thermal stress (>100°C), TBAC hydrate decomposes into tetrabutylamine and hydrochloric acid:

Impact: Limits high-temperature applications unless stabilized.

Host-Guest Chemistry in Clathrate Hydrates

TBAC hydrate forms semi-clathrates with gases like methane (CH₄), trapping molecules in its crystal lattice .

Key Findings:

-

Structure : Hexagonal (low TBAC conc.) vs. tetragonal (high conc.) frameworks .

-

Kinetics :

-

Thermodynamics : Phase transition at 10.4°C with latent heat of 197.7 J/g .

Role in Radical Polymerization

TBAC hydrate modulates radical stability in aqueous polymerization:

-

Mechanism : Stabilizes intermediates via ion pairing, enhancing reaction rates .

-

Example : Ethylene polymerization with 20% TBAC hydrate increases yield by 35% compared to pure water .

Comparative Reactivity with Analogues

| Property | TBAC Hydrate | TBAB Hydrate |

|---|---|---|

| Clathrate Stability | Higher CH₄ capacity | Lower CH₄ capacity |

| PTC Efficiency | Superior in polar media | Better in non-polar |

| Thermal Stability | Decomposes >100°C | Stable up to 120°C |

Scientific Research Applications

Tetrabutylammonium chloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrabutylammonium chloride hydrate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Thermal Properties

Analysis :

- TBAC vs. TBAB : TBAC hydrate operates at a higher equilibrium temperature (288.25 K vs. 285.9 K), making it more suitable for applications above 288 K. However, TBAB has a higher dissociation heat (193 kJ/kg vs. TBAC’s 156 kJ/mol) .

- TBAC vs. TBAAc : TBAAc hydrate outperforms TBAC in equilibrium temperature (291.5 K) and dissociation heat (195 kJ/kg), aligning better with the ASHRAE-recommended range (288–305 K) for direct cooling .

- TBAC vs. TBPC : TBPC hydrate has a lower equilibrium temperature (283.45 K) but higher dissociation enthalpy (164.7 kJ/mol), favoring low-temperature gas storage .

Comparison with TBAB :

Structural and Kinetic Behavior

Comparison with TBAAc :

- TBAAc hydrates exhibit columnar or hexagonal plate morphologies, similar to TBAC, but with higher thermal stability due to acrylate anions .

Biological Activity

Tetrabutylammonium chloride hydrate (TBAC hydrate), a quaternary ammonium compound, is recognized for its diverse biological activities and applications in various scientific fields. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Chemical Formula : CHClN·xHO

- Molecular Weight : 277.92 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in polar solvents like water and alcohols

Mechanisms of Biological Activity

TBAC hydrate exhibits its biological activity primarily through the following mechanisms:

- Phase Transfer Catalysis : TBAC hydrate acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property enhances the efficiency of chemical reactions that are otherwise challenging to perform .

- Membrane Permeabilization : Research indicates that TBAC hydrate can modify cell membrane properties, enhancing the permeability of membranes. This characteristic is particularly valuable in drug formulation strategies aimed at improving bioavailability.

- Interaction with Biomolecules : TBAC hydrate's interactions with various biomolecules suggest potential applications in targeting specific cellular pathways, which could be beneficial in therapeutic contexts.

Applications in Research and Industry

TBAC hydrate is utilized across various fields due to its unique properties:

- Drug Delivery Systems : Its ability to permeabilize cell membranes makes it a candidate for enhancing drug delivery systems, potentially allowing for more effective treatments.

- Synthesis of Organic Compounds : TBAC hydrate has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed reactions, showcasing its utility in organic chemistry .

- Energy Storage Materials : Recent studies suggest that TBAC hydrate may serve as a cool energy storage material due to its high latent heat capacity and favorable phase change properties.

Case Study 1: Drug Formulation Enhancement

A study demonstrated that TBAC hydrate significantly improved the permeability of model membranes, leading to enhanced absorption rates of therapeutic agents. This finding supports its application in developing more effective drug delivery systems.

Case Study 2: Organic Synthesis

In a series of experiments, TBAC hydrate was employed as a phase-transfer catalyst in the synthesis of complex organic molecules. The results indicated higher yields and reduced reaction times compared to traditional methods, highlighting its efficiency in organic synthesis processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between TBAC hydrate and other quaternary ammonium compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | CHBrN | Bromide ion; different solubility properties |

| Tetraethylammonium chloride | CHClN | Shorter ethyl chains; different physical properties |

| Trimethylbenzylammonium chloride | CHClN | Contains aromatic ring; unique reactivity patterns |

| Benzyltrimethylammonium chloride | CHClN | Benzyl group provides distinct biological activity |

TBAC hydrate's longer butyl chains contribute to its unique solubility characteristics and phase transfer capabilities compared to these similar compounds.

Q & A

Q. What experimental methods are used to determine phase equilibrium conditions for TBACl semiclathrate hydrates in gas separation applications?

To determine phase equilibrium conditions, researchers employ the isochoric pressure-search method under controlled temperature and pressure ranges. For TBACl hydrates with CO₂/CH₄ mixtures, equilibrium data are measured at concentrations between 0.06–0.44 mass fraction TBACl, temperatures of 282.9–293.2 K, and pressures up to 13.57 MPa. These conditions optimize hydrate stability for selective gas capture, with 0.34 mass fraction TBACl (≈TBACl·30H₂O) showing the strongest stabilization effect . Differential scanning calorimetry (DSC) is also used to validate thermal stability and dissociation enthalpies .

Q. How are structural properties of TBACl hydrates characterized in crystallographic studies?

Single-crystal and powder X-ray diffraction (XRD) are primary methods. TBACl hydrates exhibit tetragonal structures with lattice parameters such as 12.2 × 33.1 × 33.1 Å. XRD reveals unique hydrophilic inclusion of Cl⁻ anions, displacing hydrogen-bonded water molecules in the host lattice. This structural insight explains the formation of multiple hydrate phases (e.g., three distinct hydrates in the TBACl-H₂O system) .

Q. What are the key thermal energy storage properties of TBACl hydrates, and how are they measured?

TBACl hydrates exhibit dissociation heats of ~195 kJ/kg at optimal mass fractions (e.g., 0.33 w/w TBACl), measured via DSC . Thermal conductivity (~0.40 W·m⁻¹·K⁻¹) is determined using transient techniques like time-domain thermoreflectance (TDTR). These properties make TBACl hydrates suitable for phase-change materials (PCMs) in cooling systems (288–305 K operational range) .

Q. What safety protocols are critical when handling TBACl hydrate in laboratory settings?

TBACl hydrate is classified as a skin and eye irritant (Category 2) . Researchers must use protective gloves, eye protection, and ensure ventilation to avoid inhalation of dust. First-aid measures include rinsing affected areas with water and consulting a physician. Safety data sheets (SDS) recommend handling in well-ventilated areas and avoiding direct contact .

Advanced Research Questions

Q. How can TBACl hydrate synthesis be optimized for nanomaterial applications, such as electrospun PVDF-TiO₂ membranes?

TBACl hydrate acts as a branched salt template in electrospinning. Optimizing TBACl concentration (e.g., 0.36 mass fraction) during PVDF nanofiber synthesis enhances TiO₂ dispersion and photocatalytic activity. Morphological characterization via SEM and XRD confirms improved surface area and dye adsorption capacity (e.g., rhodamine B degradation studies) .

Q. How do surfactant interactions influence TBACl hydrate formation kinetics and surface properties?

Zeta potential measurements and pyrene fluorescence reveal adsorption dynamics. For example, SDS surfactant competes with TBACl’s Br⁻ ions for hydrate surface adsorption, altering micropolarity at the hydrate-water interface. Critical micelle concentrations (e.g., 0.17–1.73 mM SDS) are identified to optimize hydrate formation rates and stability .

Q. What methodologies resolve contradictions in reported phase equilibrium data for TBACl hydrates?

Discrepancies in literature data (e.g., thermal stability ranges) are addressed by cross-validating DSC results with in situ Raman spectroscopy and high-pressure optical cells. For instance, incongruent melting behavior in TBACl-CO₂ hydrates requires precise control of subcooling (ΔT ≈ 5–10 K) to avoid metastable phase formation .

Q. How does TBACl hydrate morphology vary with subcooling and crystallization conditions?

At lower subcooling (ΔT < 5 K), TBACl hydrates form coarse columnar crystals, while higher subcooling (ΔT > 10 K) yields fine hexagonal plates. Morphological shifts are quantified via optical microscopy and linked to hydrate growth kinetics, impacting gas storage capacity in semiclathrate systems .

Methodological Notes

- Phase Diagram Construction : Combine isochoric methods with DSC to map TBACl-H₂O-gas ternary systems .

- Structural Analysis : Pair XRD with NMR to resolve anion-water interactions in clathrate frameworks .

- Kinetic Studies : Use fluorescence spectroscopy to monitor surfactant adsorption in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.